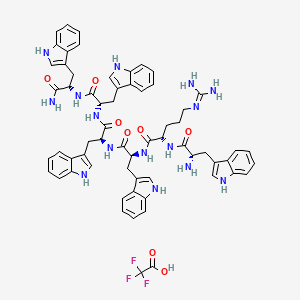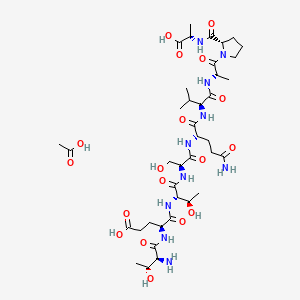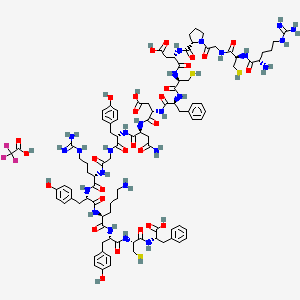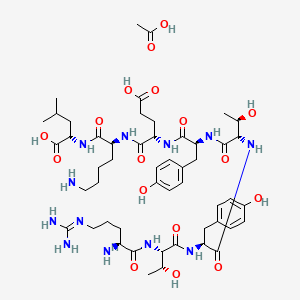
P110 trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P110 trifluoroacetate: is a peptide inhibitor of the mitochondrial GTPase dynamin-related protein 1 (DRP1). This compound selectively inhibits DRP1 GTPase activity over other mitochondrial GTPases such as OPA1, MFN1, and dynamin 1 at a concentration of 1 µM . It is commonly used in scientific research to study mitochondrial dynamics and related cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of P110 trifluoroacetate involves peptide synthesis techniques. Trifluoroacetic acid (TFA) is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . The peptide is then purified using reversed-phase high-performance liquid chromatography (HPLC) with TFA or acetate as the mobile phase .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves solid-phase peptide synthesis, cleavage from the resin using TFA, and purification using HPLC. The final product is obtained as a trifluoroacetate salt to ensure stability and solubility .
Analyse Des Réactions Chimiques
Types of Reactions: P110 trifluoroacetate primarily undergoes peptide-related reactions. The trifluoroacetyl group can facilitate a variety of transformations, including acid-catalyzed reactions, substrate activation for chemical fragmentation, and multi-bond forming processes .
Common Reagents and Conditions:
Oxidation: Trifluoroacetates can undergo oxidation reactions using reagents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of trifluoroacetates can yield trifluoroacetic acid derivatives, while substitution reactions can produce various trifluoroacetylated compounds .
Applications De Recherche Scientifique
Chemistry: P110 trifluoroacetate is used to study mitochondrial dynamics and the role of DRP1 in cellular processes. It helps in understanding the mechanisms of mitochondrial fission and fusion .
Biology: In biological research, this compound is used to investigate the effects of DRP1 inhibition on cellular functions, including apoptosis, autophagy, and mitochondrial morphology .
Medicine: this compound has potential therapeutic applications in neurodegenerative diseases such as Alzheimer’s disease. It has been shown to restore mitochondrial dynamics and provide neuroprotective effects in cell culture studies .
Industry: In the pharmaceutical industry, this compound is used in drug development and screening assays to identify potential therapeutic targets and compounds .
Mécanisme D'action
P110 trifluoroacetate exerts its effects by inhibiting the GTPase activity of DRP1. This inhibition prevents the translocation of DRP1 to the mitochondria, thereby reducing mitochondrial fission and promoting mitochondrial fusion . The molecular targets involved include DRP1 and its interaction partners such as mitochondrial fission 1 (FIS1) .
Comparaison Avec Des Composés Similaires
OPA1 Inhibitors: Compounds that inhibit the mitochondrial GTPase OPA1.
MFN1 Inhibitors: Compounds that inhibit the mitochondrial GTPase MFN1.
Dynamin 1 Inhibitors: Compounds that inhibit the GTPase dynamin 1.
Uniqueness: P110 trifluoroacetate is unique in its selective inhibition of DRP1 over other mitochondrial GTPases. This selectivity allows for targeted studies on mitochondrial fission without affecting other mitochondrial processes .
Propriétés
Formule moléculaire |
C102H180F3N45O27 |
|---|---|
Poids moléculaire |
2525.8 g/mol |
Nom IUPAC |
(3S)-3-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]-4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C100H179N45O25.C2HF3O2/c1-52(2)43-67(90(167)144-69(44-53(3)4)93(170)145-42-16-26-71(145)92(169)142-58(20-10-36-121-95(108)109)81(158)130-50-76(152)133-70(51-146)78(105)155)143-91(168)68(46-77(153)154)132-74(150)48-127-73(149)47-129-80(157)57(19-9-35-120-94(106)107)134-85(162)62(22-12-38-123-97(112)113)138-87(164)64(24-14-40-125-99(116)117)140-89(166)66(31-32-72(104)148)141-88(165)65(25-15-41-126-100(118)119)139-86(163)63(23-13-39-124-98(114)115)137-84(161)61(18-6-8-34-102)136-83(160)60(17-5-7-33-101)135-82(159)59(21-11-37-122-96(110)111)131-75(151)49-128-79(156)56(103)45-54-27-29-55(147)30-28-54;3-2(4,5)1(6)7/h27-30,52-53,56-71,146-147H,5-26,31-51,101-103H2,1-4H3,(H2,104,148)(H2,105,155)(H,127,149)(H,128,156)(H,129,157)(H,130,158)(H,131,151)(H,132,150)(H,133,152)(H,134,162)(H,135,159)(H,136,160)(H,137,161)(H,138,164)(H,139,163)(H,140,166)(H,141,165)(H,142,169)(H,143,168)(H,144,167)(H,153,154)(H4,106,107,120)(H4,108,109,121)(H4,110,111,122)(H4,112,113,123)(H4,114,115,124)(H4,116,117,125)(H4,118,119,126);(H,6,7)/t56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-;/m0./s1 |
Clé InChI |
CIVMOPZZMWNWNB-AUKHCSASSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O |
SMILES canonique |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CO)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


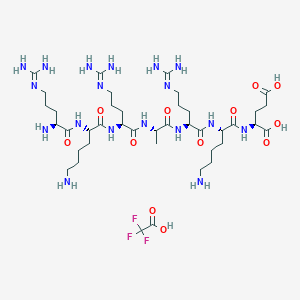
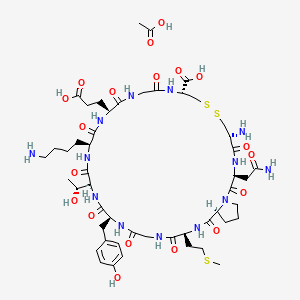

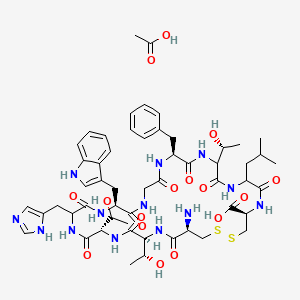
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid;acetic acid](/img/structure/B10825555.png)



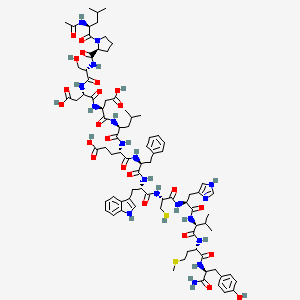
![acetic acid;2-[[(2S)-2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid](/img/structure/B10825610.png)
